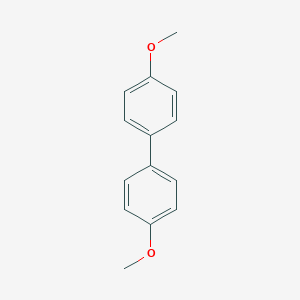![molecular formula C18H13ClF3N5O3 B188873 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide CAS No. 68399-99-5](/img/structure/B188873.png)
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, also known as CTB, is a synthetic compound that has been widely used in scientific research for its unique properties. CTB is a member of the azo dyes family and has been shown to have a wide range of applications in various fields of science.
作用机制
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is based on its ability to selectively bind to sulfhydryl groups on proteins. This binding results in a conformational change in the protein, leading to changes in its function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to bind to DNA and RNA, although the exact mechanism of binding is not well understood.
生化和生理效应
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that high concentrations of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide can lead to non-specific binding and interfere with experimental results. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to have some antioxidant properties, although the exact mechanism of action is not well understood.
实验室实验的优点和局限性
One of the main advantages of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its high selectivity for sulfhydryl groups on proteins. This makes it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its potential for non-specific binding at high concentrations, which can interfere with experimental results.
未来方向
There are several potential future directions for the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. These probes could be designed to selectively target different types of proteins or nucleic acids, expanding the range of applications for 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. Another potential direction is the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in the development of new therapies for diseases such as cancer and Alzheimer's disease, where protein function and localization play a critical role. Finally, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide could be used in the development of new diagnostic tools for the detection of diseases based on changes in protein function or localization.
合成方法
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxobutyramide. The final product is obtained after purification and characterization.
科学研究应用
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It has been shown to selectively bind to sulfhydryl groups on proteins, making it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been used for the detection of DNA and RNA in gel electrophoresis and for the labeling of cells in fluorescence microscopy.
属性
CAS 编号 |
68399-99-5 |
|---|---|
产品名称 |
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide |
分子式 |
C18H13ClF3N5O3 |
分子量 |
439.8 g/mol |
IUPAC 名称 |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-13-6-9(18(20,21)22)2-4-11(13)19)16(29)23-10-3-5-12-14(7-10)25-17(30)24-12/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
InChI 键 |
DZEAVLGCIUOLBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
其他 CAS 编号 |
68399-99-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



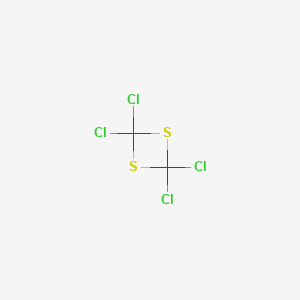
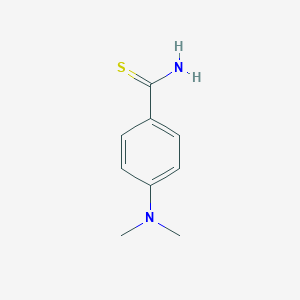
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
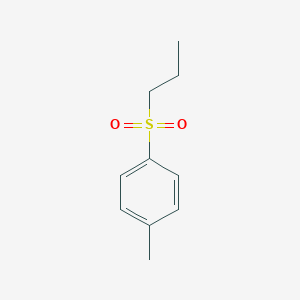
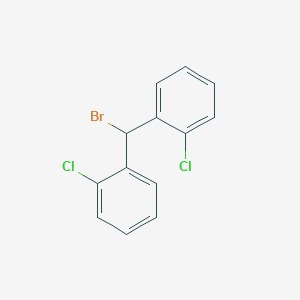
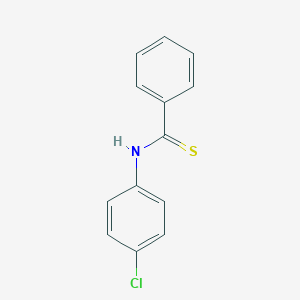
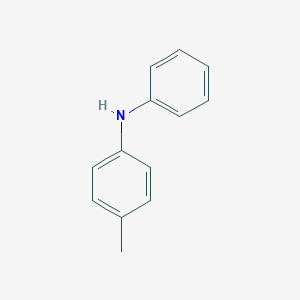
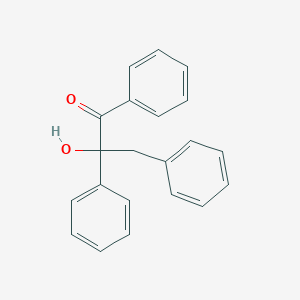
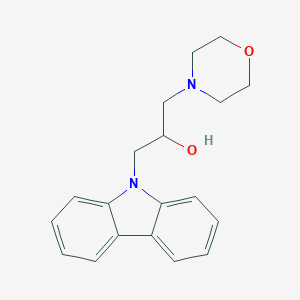
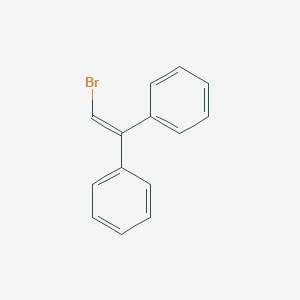
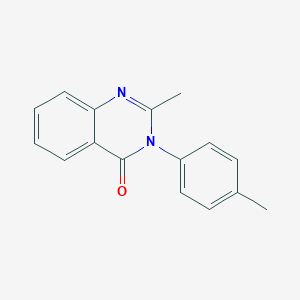
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
